Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

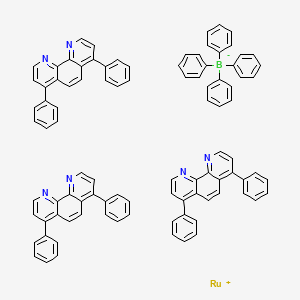

Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron is a coordination compound that has gained significant attention in scientific research due to its unique properties. This compound consists of a ruthenium (II) ion coordinated with three bathophenanthroline ligands and counterbalanced by tetraphenylboron anions. It is known for its strong fluorescence and stability, making it useful in various applications, particularly in the field of biochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tris-(bathophenanthroline) ruthenium (II) tetraphenylboron typically involves the reaction of ruthenium (II) chloride with bathophenanthroline ligands in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium ion. The resulting complex is then precipitated by adding tetraphenylboron sodium salt, which acts as the counterion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent composition, and reaction time, to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions

Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

Reduction: It can also be reduced to lower oxidation states.

Substitution: Ligands in the complex can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and cerium (IV) ammonium nitrate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand substitution reactions typically require the presence of competing ligands and may be facilitated by heating or the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species. Substitution reactions result in new coordination complexes with different ligands.

Applications De Recherche Scientifique

Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe for detecting and quantifying various chemical species.

Biology: The compound serves as a fluorescent stain for proteins and nucleic acids in gel electrophoresis and other biochemical assays.

Medicine: It is explored for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.

Industry: The compound’s fluorescence properties make it useful in the development of sensors and analytical devices.

Mécanisme D'action

The mechanism by which tris-(bathophenanthroline) ruthenium (II) tetraphenylboron exerts its effects is primarily based on its ability to interact with biological molecules through coordination and electrostatic interactions. The ruthenium center can engage in electron transfer processes, while the bathophenanthroline ligands provide a stable and rigid framework that enhances the compound’s fluorescence. The tetraphenylboron anions help in maintaining the overall charge balance and solubility of the complex.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ruthenium (II) tris (bathophenanthroline disulfonate): Another ruthenium-based complex with similar fluorescence properties but different solubility and charge characteristics.

Ruthenium (II) tris (4,7-diphenyl-1,10-phenanthroline disulfonate): A related compound used in similar applications but with distinct structural features.

Uniqueness

Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron stands out due to its unique combination of stability, fluorescence, and ease of synthesis. Its ability to form stable complexes with a wide range of ligands and its strong fluorescence make it particularly valuable in biochemical and analytical applications.

Activité Biologique

Tris-(bathophenanthroline) ruthenium (II) tetraphenylboron, often referred to as Ru(Bath)₃, is a complex that has garnered attention in various fields, particularly in biochemistry and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in sensing, and interactions with biological molecules.

Chemical Structure and Properties

This compound is a coordination compound consisting of a ruthenium center coordinated to three bathophenanthroline ligands and associated with tetraphenylboron as an anion. The molecular formula can be represented as follows:

- Molecular Formula : \text{ Ru Bath }[BPh₄]^{-}}

- Molecular Weight : Approximately 700 g/mol

1. DNA Interaction

Research indicates that tris-(bathophenanthroline) ruthenium (II) exhibits significant interactions with DNA. Studies have shown that this compound can bind to DNA through intercalation, affecting the hydrodynamic properties of DNA. The binding constants are reported to be on the order of 10^4\,\text{M}^{-1}, suggesting a relatively weak interaction compared to stronger intercalators . This interaction can lead to alterations in DNA structure and function, which may have implications for its use in therapeutic applications.

2. Fluorescent Sensing

Ru(Bath)₃ has been utilized as a fluorescent sensor for detecting oxygen levels in biological samples. The fluorescence intensity of the compound is quenched by oxygen, allowing for real-time monitoring of metabolic activity in microorganisms. This application has been demonstrated using fluorescent optical respirometry (FOR), which provides rapid assessments of microbial growth and viability .

3. Antimicrobial Activity

The compound has shown potential antimicrobial properties against various bacterial strains. In studies involving plant extracts, Ru(Bath)₃ was used to assess the minimum inhibitory concentrations (MICs) against pathogens such as Klebsiella pneumoniae and Corynebacterium diphtheriae. The results indicated that the compound could enhance the efficacy of plant-derived antimicrobials, providing a synergistic effect that could be harnessed for therapeutic purposes .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial activity of Ru(Bath)₃ in combination with plant extracts, it was found that at concentrations above 41.625 mg/mL, there was significant inhibition of Klebsiella pneumoniae growth. The study highlighted the ability of Ru(Bath)₃ to enhance the antimicrobial effects of secondary metabolites from plants .

Case Study 2: DNA Binding Studies

In investigations focused on the binding characteristics of Ru(Bath)₃ with DNA, both isomers of the compound were analyzed using various spectroscopic techniques. The findings revealed distinct binding modes and affinities, contributing to our understanding of how this complex interacts with genetic material and potentially influences cellular processes .

Comparative Analysis

| Property | Tris-(bathophenanthroline) Ruthenium (II) | Other Ruthenium Complexes |

|---|---|---|

| DNA Binding Affinity | Moderate (10^4\,\text{M}^{-1}) | High (varies by complex) |

| Fluorescent Activity | Yes (quenched by O₂) | Varies; some are non-fluorescent |

| Antimicrobial Activity | Yes (enhances plant extracts) | Varies; some are inactive |

Propriétés

IUPAC Name |

4,7-diphenyl-1,10-phenanthroline;ruthenium(1+);tetraphenylboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.3C24H16N2.Ru/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h1-20H;3*1-16H;/q-1;;;;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZXXVCBKASZEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Ru+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H68BN6Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.